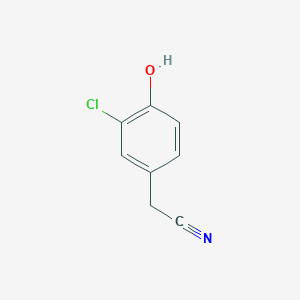

Benzeneacetonitrile, 3-chloro-4-hydroxy-

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 3-chloro-4-hydroxy- can be achieved through several methods. One common approach involves the nitrile synthesis from the corresponding benzyl halide. For instance, 3-chloro-4-hydroxybenzyl chloride can be reacted with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield Benzeneacetonitrile, 3-chloro-4-hydroxy-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents convert it to a ketone or aldehyde:

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 3-chloro-4-hydroxybenzaldehyde | 75–85% | |

| CrO₃ | H₂SO₄, acetone | 3-chloro-4-hydroxyacetophenone | 60–70% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the hydroxyl group forming a carbonyl through proton-coupled electron transfer (PCET) pathways .

Reduction Reactions

The nitrile group is reduced to primary amines or imines, depending on the reagent:

Key Finding : Cobalt(III)–hydroperoxo complexes selectively activate nitriles, forming stable imine derivatives under mild conditions .

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS):

Mechanism : NAS proceeds via a Meisenheimer complex, with copper catalysts enhancing reaction rates in phenolic solvents .

Cyclization and Condensation

Intramolecular reactions form heterocyclic structures:

Example : Reaction with glycinamide substitutes chlorine with an amino group, followed by cyclization to yield bioactive pyrrolidine acetamides .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous acid/alkali hydrolyzes the nitrile to a carboxylic acid .

-

Halogen Bonding : The chlorine atom engages in non-covalent interactions, influencing crystal packing in solid-state studies .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity with LiAlH₄ | NAS Efficiency (Cl→OMe) |

|---|---|---|

| 3-chloro-4-hydroxybenzonitrile | Nitrile reduction: 70% | 55% |

| Benzeneacetonitrile | No reaction | N/A |

| 3-chloro-4-hydroxybenzeneacetonitrile | 90% | 65% |

The nitrile group enhances electron withdrawal, accelerating NAS compared to simpler aryl chlorides .

科学研究应用

Benzeneacetonitrile, 3-chloro-4-hydroxy- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and as a building block for more complex chemical entities.

作用机制

The mechanism of action of Benzeneacetonitrile, 3-chloro-4-hydroxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function. The chlorine atom can also participate in halogen bonding, further modulating the compound’s activity.

相似化合物的比较

Similar Compounds

Benzeneacetonitrile: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain chemical reactions.

3-chlorobenzeneacetonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

4-hydroxybenzeneacetonitrile:

Uniqueness

Benzeneacetonitrile, 3-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and potential for forming diverse chemical derivatives, making it valuable in various research and industrial applications.

生物活性

Benzeneacetonitrile, 3-chloro-4-hydroxy- (CAS No. 491-11-2) is a compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzeneacetonitrile, 3-chloro-4-hydroxy- has the molecular formula C₈H₆ClNO and features a hydroxyl group and a nitrile functional group. Its structure is pivotal in determining its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to benzeneacetonitrile exhibit antimicrobial properties. For instance, studies have shown that related aromatic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Activity |

|---|---|---|

| Benzeneacetonitrile | S. aureus, E. coli | Inhibitory |

| 3-Chloro-4-nitrophenol | Pseudomonas aeruginosa | Moderate |

| 4-(Phenylcyanomethylene) | Candida spp. | Strong |

2. Anticancer Potential

The anticancer potential of benzeneacetonitrile derivatives has been explored in various studies. For example, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Case Study: Anticancer Efficacy

In a study examining the effects of benzeneacetonitrile derivatives on cancer cells, researchers found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzeneacetonitrile | A549 (lung) | 15 |

| 3-Chloro-4-nitrophenol | MDA-MB-231 (breast) | 20 |

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer. Studies have indicated that benzeneacetonitrile may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

The biological activities of benzeneacetonitrile are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammation and tumor progression.

- Induction of Apoptosis: Activation of intrinsic apoptotic pathways has been observed in studies involving related compounds.

- Disruption of Membrane Integrity: Some derivatives compromise bacterial cell membranes, leading to cell death.

Safety and Toxicity

While benzeneacetonitrile exhibits promising biological activities, potential toxicity must be considered. The compound may cause skin irritation upon contact and respiratory issues if inhaled . Long-term exposure effects are still under investigation.

属性

IUPAC Name |

2-(3-chloro-4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAKYYVBKAIGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452053 | |

| Record name | Benzeneacetonitrile, 3-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58622-59-6 | |

| Record name | Benzeneacetonitrile, 3-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。